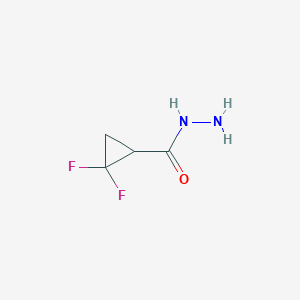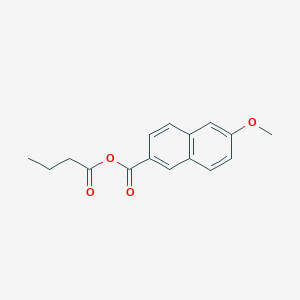
2,2-Difluorocyclopropane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluorocyclopropane-1-carbohydrazide is a chemical compound with the molecular formula C4H6F2N2O and a molecular weight of 136.1 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a carbohydrazide group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 2,2-Difluorocyclopropane-1-carbohydrazide typically involves the reaction of 2,2-difluorocyclopropanecarboxylic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2,2-Difluorocyclopropane-1-carbohydrazide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the cyclopropane ring or the carbohydrazide group.
Scientific Research Applications
2,2-Difluorocyclopropane-1-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclopropane-1-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms in the cyclopropane ring can enhance the compound’s binding affinity and specificity for certain biological targets . The carbohydrazide group may also participate in hydrogen bonding or other interactions that contribute to the compound’s overall activity.
Comparison with Similar Compounds
2,2-Difluorocyclopropane-1-carbohydrazide can be compared with other similar compounds, such as:
2,2-Difluorocyclopropanecarboxylic acid: This compound lacks the carbohydrazide group and is primarily used as an intermediate in the synthesis of other fluorinated cyclopropane derivatives.
2,2-Difluorocyclopropane-1-carboxamide: Similar to the carbohydrazide compound, but with an amide group instead of a hydrazide group, leading to different reactivity and applications.
2,2-Difluorocyclopropane-1-carboxylate esters: These esters are used in the synthesis of various fluorinated organic compounds and have different physical and chemical properties compared to the carbohydrazide.
Properties
Molecular Formula |
C4H6F2N2O |
|---|---|
Molecular Weight |
136.10 g/mol |
IUPAC Name |
2,2-difluorocyclopropane-1-carbohydrazide |
InChI |
InChI=1S/C4H6F2N2O/c5-4(6)1-2(4)3(9)8-7/h2H,1,7H2,(H,8,9) |
InChI Key |
QJZCKHZKHGBZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S,8S)-ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B8336129.png)








![1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid benzyl ester](/img/structure/B8336192.png)



